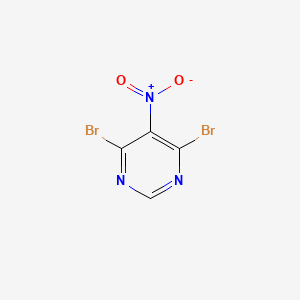
4,6-Dibromo-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-5-nitropyrimidine is an organic compound with the molecular formula C4HBr2N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions and a nitro group at the 5 position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-nitropyrimidine typically involves the bromination and nitration of pyrimidine derivatives. One common method includes the bromination of 5-nitropyrimidine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of 4,6-diamino-5-nitropyrimidine.
Reduction: Formation of 4,6-dibromo-5-aminopyrimidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-5-nitropyrimidine involves its interaction with various molecular targets. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Similar structure but with chlorine atoms instead of bromine.
4,6-Difluoro-5-nitropyrimidine: Contains fluorine atoms instead of bromine.
4,6-Diiodo-5-nitropyrimidine: Contains iodine atoms instead of bromine.
Uniqueness
4,6-Dibromo-5-nitropyrimidine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as those requiring a heavier halogen for better leaving group ability.
Eigenschaften
Molekularformel |
C4HBr2N3O2 |
|---|---|
Molekulargewicht |
282.88 g/mol |
IUPAC-Name |
4,6-dibromo-5-nitropyrimidine |
InChI |
InChI=1S/C4HBr2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H |
InChI-Schlüssel |
PVYGQZKIWKKLTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


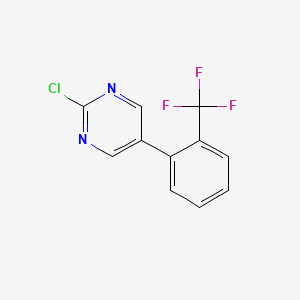
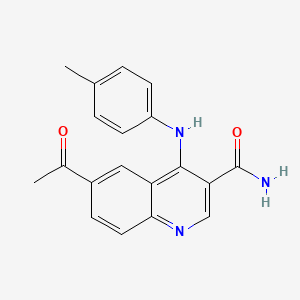


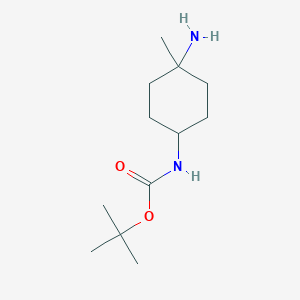
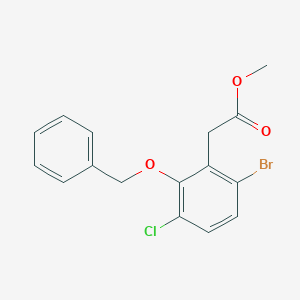
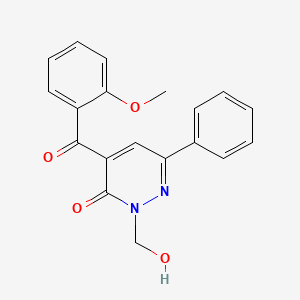
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
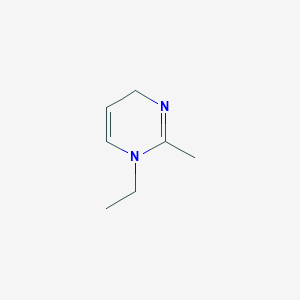

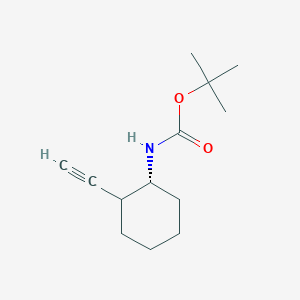
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
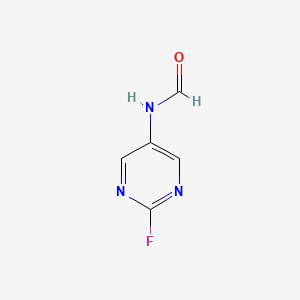
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
